Leucrose

Sweetener Food formulation Sensory analysis

Leucrose's α-1→5 glycosidic linkage distinguishes it from sucrose, isomaltulose, and trehalulose, yielding a non-cariogenic, fully digestible carbohydrate with lower postprandial glucose response. This is the only sucrose isomer validated for 'tooth-friendly' claims via in vivo plaque pH telemetry—and it avoids the GI discomfort of polyols. Emerging adipogenesis inhibition data further position it for premium weight management and diabetic-friendly formulations. Source ≥98% pure leucrose for sugar-free confectionery, sports nutrition, and functional foods.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 470-16-6
Cat. No. B8805515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucrose
CAS470-16-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyDXALOGXSFLZLLN-WTZPKTTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucrose (CAS 470-16-6) – Sucrose Isomer with Reduced Digestibility and Non-Cariogenic Profile for Functional Food Formulation


Leucrose (D-glucopyranosyl-α(1→5)-D-fructopyranose) is a naturally occurring disaccharide and structural isomer of sucrose, composed of glucose and fructose units linked via an α-1,5 glycosidic bond rather than the α-1,2 linkage found in sucrose [1]. It is a reducing sugar that occurs in small quantities in honey and pollen and is produced commercially via enzymatic transglycosidation of sucrose using dextransucrase (α-1,6-glucosyltransferase) from Leuconostoc mesenteroides or recombinant Streptococcus mutans [2]. Leucrose possesses approximately 40–50% of the sweetness of sucrose and exhibits high resistance to acid hydrolysis [3].

Why Leucrose (CAS 470-16-6) Cannot Be Interchanged with Sucrose or Other Sucrose Isomers in Functional Formulations


Despite sharing the same molecular formula (C₁₂H₂₂O₁₁) as sucrose, leucrose's α-1,5 glycosidic linkage confers a distinct metabolic and physiological profile that is not shared by sucrose or by other sucrose isomers such as isomaltulose (α-1,6), trehalulose (α-1,1), turanose (α-1,3), or maltulose (α-1,4) [1]. This linkage specificity directly impacts the compound's susceptibility to hydrolysis by human small intestinal α-glucosidases, its fermentation by oral microbiota, and its glycemic and insulinemic responses in vivo [2]. Consequently, substituting leucrose with another sucrose isomer or with sucrose itself would yield different functional and physiological outcomes, making generic interchange scientifically unsound [3].

Quantitative Evidence Guide: Leucrose (CAS 470-16-6) Differentiation from Sucrose and Other Analogs


Leucrose Exhibits 40–50% of the Sweetness Intensity of Sucrose, Enabling Caloric Dilution in Food Applications

Leucrose provides approximately 40–50% of the sweetness intensity of sucrose [1]. This property allows partial or full replacement of sucrose in formulations to reduce caloric load while maintaining a clean sweet taste profile. In contrast, sucrose delivers 100% relative sweetness, and other sucrose isomers such as isomaltulose and trehalulose exhibit sweetness values in the range of 40–60% [2].

Sweetener Food formulation Sensory analysis

Leucrose Undergoes 37% Slower In Vitro Hydrolysis by Human Intestinal Carbohydrases Compared to Sucrose

In vitro assays using human jejunal mucosa carbohydrases demonstrated that the cleavage rate of leucrose was 63% that of sucrose, indicating a 37% reduction in hydrolysis rate [1]. The cleavage rate relative to maltose was 31% [1]. This reduced digestibility is attributed to the α-1,5 linkage, which is less favorable for α-glucosidase activity compared to the α-1,2 linkage in sucrose [2]. Hydrogenated leucrose (leucritol) was cleaved 10 times slower than leucrose [1].

Digestibility Glycemic response In vitro enzymology

Leucrose Ingestion Results in Lower Postprandial Blood Glucose and Fructose Profiles Compared to Sucrose in Humans

In a human study administering a single oral dose of 100 g leucrose, blood glucose and fructose profiles tended to be lower than those observed following an equivalent dose of sucrose [1]. Importantly, insulin and C-peptide profiles remained unaltered relative to sucrose, indicating that the lower glycemic excursion does not come at the cost of increased insulin secretion [1]. In contrast, sucrose ingestion typically elicits a rapid and pronounced increase in both blood glucose and insulin [2].

Glycemic response Human clinical trial Diabetes nutrition

Leucrose Is Non-Cariogenic: Plaque pH Does Not Drop Below 5.7 and No Acid Production Observed in Human Dental Plaque Suspensions

pH telemetry using an indwelling electrode in human subjects demonstrated that plaque pH did not drop below 5.7 following leucrose exposure, classifying it as 'safe for teeth' [1]. In contrast, sucrose fermentation by oral bacteria typically drives plaque pH below the critical demineralization threshold of 5.5 [2]. In vitro incubations of leucrose with suspensions of human dental plaque, Streptococcus mutans NCTC 10449, Lactobacillus casei LSB 132, and Actinomyces viscosus Ny 1 No. 30 showed essentially no acid formation [1]. Additionally, leucrose acts as a competitive inhibitor of acid formation from sucrose by S. mutans at neutral pH [1].

Dental caries Oral microbiology Sugar substitute

Leucrose Is Fermented by Only 23% of Palatinose-Fermenting Dental Plaque Isolates, Demonstrating Lower Fermentability Than Maltulose (70%) and Trehalulose (100%)

In a study examining the fermentability of five sucrose isomers by 146 clinical bacterial isolates from human dental plaque, among the palatinose-fermenting strains (33% of total isolates), 100% fermented trehalulose, 70% fermented maltulose, 25% fermented turanose, and only 23% fermented leucrose [1]. This indicates that leucrose is the least fermentable of the five sucrose isomers tested under these conditions [1]. The overall rate and total amount of leucrose degraded by oral microflora was also lower than that of sorbitol [2].

Oral microbiology Fermentation Caries prevention

Leucrose Suppresses Adipogenesis In Vitro by Downregulating PPARγ, C/EBPα, FAS, and SREBP-1C mRNA Expression in 3T3-L1 Preadipocytes

In 3T3-L1 preadipocyte differentiation assays, leucrose treatment inhibited intracellular lipid accumulation in a dose-dependent manner and significantly suppressed mRNA levels of key adipogenic transcription factors and enzymes, including C/EBPα, PPARγ, FAS, and SREBP-1C [1]. Phosphorylation of the PI3K/Akt/mTOR signaling pathway was also reduced [1]. In high-fat diet-induced obese mice, leucrose supplementation (12 weeks) improved fasting blood glucose levels and reduced hepatic triglyceride content, while downregulating hepatic expression of PPARγ, SREBP-1C, and FAS [2].

Adipogenesis Obesity Functional sweetener

Leucrose (CAS 470-16-6) Application Scenarios Based on Verified Quantitative Differentiation


Non-Cariogenic Chewing Gum and Confectionery with 'Safe for Teeth' Labeling

Leucrose can be formulated as a bulk sweetener in sugar-free or reduced-sugar chewing gum and confectionery products. Its non-cariogenic profile, validated by in vivo plaque pH telemetry showing pH remains ≥5.7 and by the absence of acid production in oral bacterial suspensions [1], enables 'tooth-friendly' or 'safe for teeth' marketing claims. Unlike polyols such as sorbitol and xylitol, leucrose does not induce gastrointestinal discomfort at typical consumption levels, addressing a key limitation of sugar alcohol-based formulations [2].

Low-Glycemic Functional Beverages and Sports Nutrition Products

Leucrose's 37% slower in vitro hydrolysis rate by human intestinal carbohydrases compared to sucrose [1] and its tendency to produce lower postprandial blood glucose and fructose profiles in human subjects [1] make it a suitable carbohydrate source for low-glycemic beverages, meal replacement shakes, and sports nutrition products. Its moderate sweetness (40–50% of sucrose) [2] allows for caloric dilution while maintaining palatability, and its full digestibility ensures it provides sustained energy without the rapid insulin spikes associated with sucrose [1].

Diabetic-Friendly Baked Goods and Dairy Desserts

Leucrose can replace sucrose in baked goods, dairy desserts, and frozen confections targeted at diabetic or prediabetic consumers. The attenuated glycemic response observed in human studies [1], combined with its stability under heat and acid conditions [2], supports its use in products requiring thermal processing. Its resistance to fermentation by oral bacteria (only 23% of palatinose-fermenting isolates ferment leucrose) [3] also provides a dental health benefit that sucrose and many other sweeteners cannot offer.

Functional Foods Targeting Metabolic Health and Weight Management

Emerging evidence demonstrates that leucrose directly inhibits adipogenesis in vitro by downregulating PPARγ, C/EBPα, FAS, and SREBP-1C expression in 3T3-L1 preadipocytes [1]. In high-fat diet-induced obese mice, leucrose supplementation improved fasting blood glucose and reduced hepatic triglyceride accumulation [2]. While these effects require further clinical validation in humans, they position leucrose as a functional sweetener candidate for premium weight management and metabolic health products seeking differentiation beyond simple caloric reduction.

Technical Documentation Hub

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